molecular formula C7H13NO3 B142860 (2R)-2-(2-methylpropanoylamino)propanoic acid CAS No. 130408-42-3

(2R)-2-(2-methylpropanoylamino)propanoic acid

Cat. No.: B142860
CAS No.: 130408-42-3
M. Wt: 159.18 g/mol
InChI Key: GVSRXFYGMVCCPQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(2-methylpropanoylamino)propanoic acid, also known as N-Isobutyl-L-alanine, is a non-proteinogenic amino acid. It is commonly used in the synthesis of various peptides and proteins.

Mechanism of Action

The exact mechanism of action of (2R)-2-(2-methylpropanoylamino)propanoic acid is not well understood. However, it is believed to interact with proteins and enzymes in a variety of ways, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can affect the stability and function of proteins and enzymes, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect protein folding and stability, as well as enzyme activity. It has also been shown to have antiviral and antibacterial properties. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of (2R)-2-(2-methylpropanoylamino)propanoic acid is that it is relatively easy to synthesize and purify. Additionally, it is a non-proteinogenic amino acid, which means that it can be used to introduce new chemical functionalities into peptides and proteins. However, one limitation of this compound is that its exact mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving (2R)-2-(2-methylpropanoylamino)propanoic acid. One potential direction is the development of new drugs and therapies based on its antiviral and antibacterial properties. Another potential direction is the study of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on protein folding and stability.

Synthesis Methods

(2R)-2-(2-methylpropanoylamino)propanoic acid can be synthesized using a variety of methods. One commonly used method involves the reaction of isobutylamine with L-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as N-hydroxysuccinimide (NHS). The resulting product is then purified using chromatography.

Scientific Research Applications

(2R)-2-(2-methylpropanoylamino)propanoic acid has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various peptides and proteins. It has also been used in the study of protein folding and stability. Additionally, it has been used in the development of new drugs and therapies.

Properties

130408-42-3

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2R)-2-(2-methylpropanoylamino)propanoic acid

InChI

InChI=1S/C7H13NO3/c1-4(2)6(9)8-5(3)7(10)11/h4-5H,1-3H3,(H,8,9)(H,10,11)/t5-/m1/s1

InChI Key

GVSRXFYGMVCCPQ-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C(C)C

SMILES

CC(C)C(=O)NC(C)C(=O)O

Canonical SMILES

CC(C)C(=O)NC(C)C(=O)O

synonyms

D-Alanine, N-(2-methyl-1-oxopropyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.